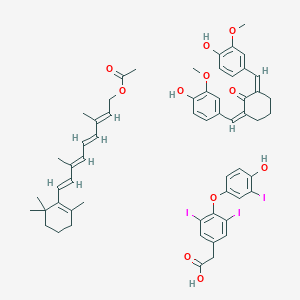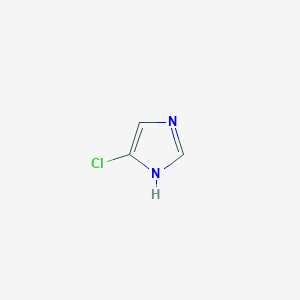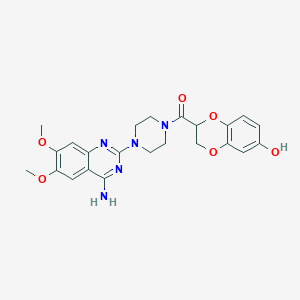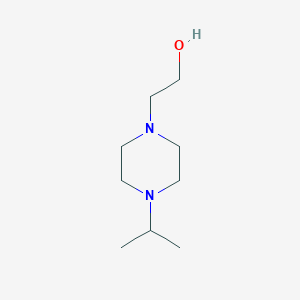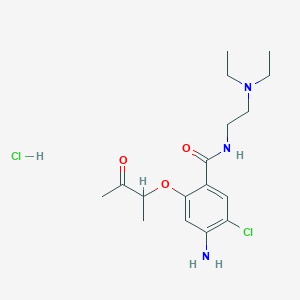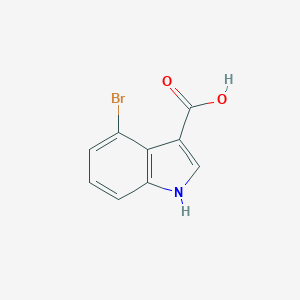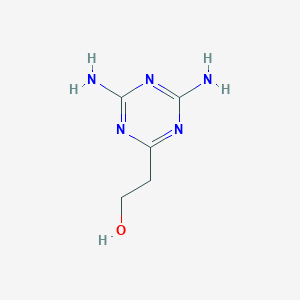
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
Vue d'ensemble
Description
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is a remarkable and indispensable compound that serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates . Its acetyl group and benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .
Synthesis Analysis
This compound serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates . Positioned with utmost precision, its acetyl group and benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .Molecular Structure Analysis
The molecular formula of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is C36H38O7 . The InChI Key is YYFLBSFJOGQSRA-FGZSBDNFSA-N . The Canonical SMILES is CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 .Chemical Reactions Analysis
O-benzoylation exerts little effect on exo- and endocyclic C-C and endocyclic C-O bond lengths, but exocyclic C-O bonds involved in O-benzoylation are lengthened by 0.02-0.04 Å depending on the site of substitution .Physical And Chemical Properties Analysis
The compound is solid in form . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The melting point is 64-69 °C .Applications De Recherche Scientifique
Synthesis of Antiviral Agents
This compound is utilized in the synthesis of antiviral agents due to its protective groups, which are essential in the formation of complex carbohydrate-based structures . These structures are often key components of antiviral medications, as they can mimic the sugar moieties that viruses use to bind to their host cells.
Development of Anti-inflammatory Drugs
The acetyl and benzyl protection groups of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose make it a valuable resource for creating potent anti-inflammatory drugs . These drugs can interfere with the inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Cancer Therapy Research
Researchers are exploring the use of this compound in the development of innovative therapies for cancer . Its role in the synthesis of complex carbohydrates can lead to the creation of molecules that target cancer cells, either by inducing apoptosis or by enhancing the delivery of chemotherapeutic agents.
Diabetes Treatment Exploration
The molecule’s structure is being investigated for its potential in diabetes treatment . By participating in the synthesis of compounds that can modulate glucose levels in the blood, it could be a part of future diabetes management strategies.
Carbohydrate-Protein Interaction Studies
In biomedical research, understanding carbohydrate-protein interactions is crucial, especially in the context of infectious diseases . 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is often used to study these interactions, which can lead to the development of new antiviral drugs.
Glycosyl Donor in Organic Synthesis
This compound serves as a glycosyl donor in organic synthesis, enabling the formation of glycosidic bonds . This is particularly important in the synthesis of natural products and the development of pharmaceuticals where specific glycosylation patterns are required for biological activity.
Mécanisme D'action
Target of Action
It is known that this compound serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates .
Mode of Action
The compound’s acetyl group and benzyl protection groups are positioned with utmost precision, making it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of carbohydrate-based medications .
Result of Action
It is known that the compound is used in the generation of antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLBSFJOGQSRA-FGZSBDNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550717 | |
| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose | |
CAS RN |
3866-62-4 | |
| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



